molecular formula C10H12BF3KN B13453915 Potassium (3-((cyclopropylamino)methyl)phenyl)trifluoroborate

Potassium (3-((cyclopropylamino)methyl)phenyl)trifluoroborate

Cat. No.: B13453915
M. Wt: 253.12 g/mol
InChI Key: MUTWAKOZBNIIHS-UHFFFAOYSA-N
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Description

Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide is a compound that belongs to the class of potassium organotrifluoroborate salts. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of the cyclopropylamino group adds unique properties to this compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a suitable amine under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborate salts can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency . These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids or boronate esters, while substitution reactions can produce a wide range of functionalized organic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide include other potassium organotrifluoroborate salts, such as:

Uniqueness

What sets potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide apart is the presence of the cyclopropylamino group, which imparts unique steric and electronic properties to the compound. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .

Properties

Molecular Formula

C10H12BF3KN

Molecular Weight

253.12 g/mol

IUPAC Name

potassium;[3-[(cyclopropylamino)methyl]phenyl]-trifluoroboranuide

InChI

InChI=1S/C10H12BF3N.K/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10;/h1-3,6,10,15H,4-5,7H2;/q-1;+1

InChI Key

MUTWAKOZBNIIHS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CNC2CC2)(F)(F)F.[K+]

Origin of Product

United States

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